2-hydroxy-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide
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Overview
Description
2-hydroxy-N’-tricyclo[3311~3,7~]dec-2-ylidenebenzohydrazide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide typically involves multiple steps, starting with the preparation of the tricyclic core. This core can be synthesized through a series of cyclization reactions. The final step involves the condensation of the tricyclic core with benzohydrazide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-hydroxy-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-hydroxy-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Adamantanol: Also known as tricyclo[3.3.1.1~3,7~]decan-2-ol, this compound shares a similar tricyclic structure but differs in functional groups.
1-Adamantaneacetic acid: Known as tricyclo[3.3.1.1~3,7~]decane-1-acetic acid, this compound also has a tricyclic core but with different substituents.
Uniqueness
2-hydroxy-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N2O2 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
N-(2-adamantylideneamino)-2-hydroxybenzamide |
InChI |
InChI=1S/C17H20N2O2/c20-15-4-2-1-3-14(15)17(21)19-18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,20H,5-9H2,(H,19,21) |
InChI Key |
UHMSPQQBMSZIEC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=CC=C4O |
solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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